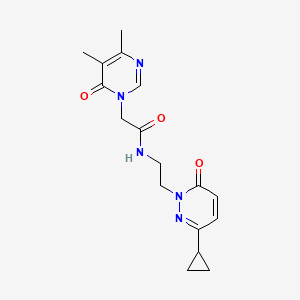
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is an intricate compound that comprises multiple functional groups, combining the structural features of pyridazinone and pyrimidinone derivatives. Due to its complex architecture, this compound exhibits diverse biological activities and finds application in numerous fields, including medicinal chemistry and synthetic biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide generally involves multiple steps, starting from commercially available starting materials. The initial steps may involve the synthesis of intermediate compounds such as pyridazinone and pyrimidinone derivatives, followed by coupling reactions to form the final product. Reaction conditions often include catalysts and reagents like palladium on carbon (Pd/C) for hydrogenation, and bases like potassium carbonate (K2CO3) for condensation reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound could involve optimized reaction parameters for higher yield and purity. Methods like continuous-flow synthesis might be adopted to enhance efficiency. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving a scalable and cost-effective process.
化学反应分析
Types of Reactions It Undergoes
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: : Transformation of functional groups to higher oxidation states.
Reduction: : Conversion of ketones to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: : Halogenation or alkylation reactions.
Hydrolysis: : Breakdown in the presence of water or acidic conditions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and bases or acids for substitution and hydrolysis reactions. Reaction conditions often vary based on the desired transformation, involving solvents such as ethanol or dichloromethane and temperature ranges from room temperature to reflux conditions.
Major Products Formed
Major products formed from these reactions depend on the functional groups involved and the reaction conditions. For instance, oxidation of the ketone groups can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives. Substitution reactions might introduce new substituents like halogens or alkyl groups, altering the compound's properties.
科学研究应用
Chemistry
In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide serves as a versatile building block for synthesizing complex molecules
Biology
Biologically, this compound may exhibit various pharmacological activities, making it a candidate for drug discovery and development. Its interaction with biological targets, such as enzymes or receptors, can be studied to understand its potential therapeutic effects and mechanism of action.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential against diseases like cancer, infectious diseases, or neurological disorders. Their efficacy, safety, and pharmacokinetic properties can be evaluated through preclinical and clinical studies.
Industry
Industrially, this compound could be used in the production of specialized chemicals, agrochemicals, or as intermediates in the synthesis of other valuable compounds. Its properties might also be exploited in the development of new materials with specific functionalities.
作用机制
Comparing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide with other similar compounds highlights its unique structural features and potential advantages. Similar compounds might include other pyridazinone or pyrimidinone derivatives, each with varying degrees of biological activity and synthetic accessibility. The uniqueness of this compound lies in its combined structural motifs, which may confer enhanced or specific biological activity compared to its analogs.
相似化合物的比较
Pyridazinone derivatives.
Pyrimidinone derivatives.
Cyclopropyl-containing compounds.
Each of these similar compounds may share structural similarities but differ in their exact molecular configuration and resulting properties.
That should cover all the bases. Anything else you need to know about this compound or any other topic?
属性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-12(2)19-10-21(17(11)25)9-15(23)18-7-8-22-16(24)6-5-14(20-22)13-3-4-13/h5-6,10,13H,3-4,7-9H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQNRKFFOHFMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(2-ethylphenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2423364.png)
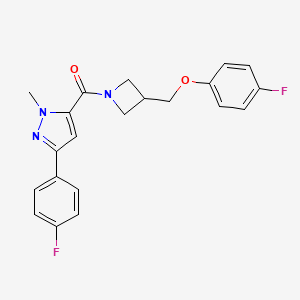
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2423368.png)
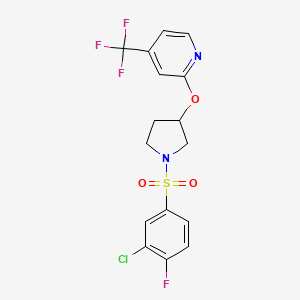
![2-[methyl(methylsulfonyl)amino]-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2423372.png)
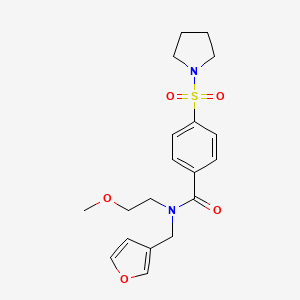
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423374.png)
![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2423375.png)
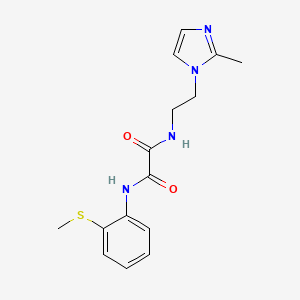
![6-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2423381.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2423382.png)
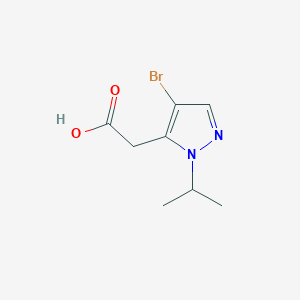
![N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2423384.png)
![1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2423385.png)
